molecular formula C10H10N4 B3045908 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile CAS No. 1160246-32-1

3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile

Cat. No. B3045908
M. Wt: 186.21
InChI Key: JXCZAASFIFPDMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel and straightforward synthetic route for 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile has been reported. The synthesis involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline under mild conditions, specifically at room temperature, using amorphous carbon-supported sulfonic acid (AC-SO₃H) as the catalyst. This method provides moderate to good yields of the desired product, making it an efficient approach .

properties

IUPAC Name

3-(5-methylpyrazolo[3,4-b]pyridin-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-8-5-9-7-13-14(4-2-3-11)10(9)12-6-8/h5-7H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCZAASFIFPDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(N=C2)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001218517
Record name 5-Methyl-1H-pyrazolo[3,4-b]pyridine-1-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile

CAS RN

1160246-32-1
Record name 5-Methyl-1H-pyrazolo[3,4-b]pyridine-1-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1H-pyrazolo[3,4-b]pyridine-1-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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